5-methoxy-2-[4-(3-methoxyphenoxy)-1H-pyrazol-3-yl]phenol
Description
Properties
IUPAC Name |
5-methoxy-2-[4-(3-methoxyphenoxy)-1H-pyrazol-5-yl]phenol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O4/c1-21-11-4-3-5-13(8-11)23-16-10-18-19-17(16)14-7-6-12(22-2)9-15(14)20/h3-10,20H,1-2H3,(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SYMWRIYHMQTJMC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC=C1)OC2=C(NN=C2)C3=C(C=C(C=C3)OC)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-methoxy-2-[4-(3-methoxyphenoxy)-1H-pyrazol-3-yl]phenol typically involves multiple steps, including nucleophilic aromatic substitution and metal-catalyzed cross-coupling reactions. One common method involves the reaction of 3-methoxyphenol with 4-chloro-3-nitrophenol in the presence of a base such as sodium hydride in dimethylformamide (DMF) under an inert atmosphere at elevated temperatures (around 125°C) for 24 hours . This is followed by the reduction of the nitro group to an amine, which is then cyclized with hydrazine to form the pyrazole ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to maintain consistent reaction conditions and improve yield. Additionally, the use of catalysts and solvents that can be easily recycled and reused is emphasized to reduce production costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
5-methoxy-2-[4-(3-methoxyphenoxy)-1H-pyrazol-3-yl]phenol undergoes various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The nitro group in intermediates can be reduced to amines.
Substitution: The methoxy groups can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using iron and hydrochloric acid.
Substitution: Nucleophilic aromatic substitution using sodium hydride and DMF.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amines and hydrazines.
Substitution: Various substituted phenols and pyrazoles.
Scientific Research Applications
5-methoxy-2-[4-(3-methoxyphenoxy)-1H-pyrazol-3-yl]phenol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and polymers.
Biology: Studied for its potential biological activities, including anti-tumor and anti-inflammatory effects.
Medicine: Investigated for its potential use in drug development due to its unique structure and biological activities.
Mechanism of Action
The mechanism of action of 5-methoxy-2-[4-(3-methoxyphenoxy)-1H-pyrazol-3-yl]phenol involves its interaction with various molecular targets and pathways. The phenol and pyrazole groups can interact with enzymes and receptors, modulating their activity. For example, the compound may inhibit certain enzymes involved in inflammation, thereby exerting anti-inflammatory effects. Additionally, its ability to form hydrogen bonds and π-π interactions with biological molecules contributes to its biological activity.
Comparison with Similar Compounds
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison
Key Findings from Literature
Antimicrobial Activity: Pyrazole derivatives with electron-withdrawing groups (e.g., benzimidazole, nitro) exhibit enhanced antibacterial activity. For example, 2-[4-(1H-benzimidazol-2-yl)-1-(pyridin-2-yl)-1H-pyrazol-3-yl]phenol showed MIC values of 62.5 µg/mL against E. coli and S. aureus . The target compound’s 3-methoxyphenoxy group may improve lipophilicity and membrane penetration compared to simpler analogs like 5-methoxy-2-(4-phenoxy-1H-pyrazol-3-yl)phenol .
Anti-Inflammatory Potential: Urea-functionalized pyrazoles (e.g., 1-[4-[5-(4-(benzyloxy)phenyl)-1-(4-chlorophenyl)-1H-pyrazol-3-yl]phenyl]urea) demonstrated potent inhibition of TNF-α production and reduced ulcerogenicity . The target compound’s phenolic -OH and methoxy groups may contribute to antioxidant activity, as seen in dihydro-pyrazole analogs .
Enzyme Inhibition: Pyrazole derivatives substituted with heterocycles (e.g., benzothiazole, pyridine) showed inhibitory activity against SARS-CoV-2 Mpro (e.g., IC₅₀: ~21–67 µM) . The 3-methoxyphenoxy group in the target compound could mimic binding interactions of similar inhibitors, though empirical validation is needed.
Structure-Activity Relationship (SAR) Insights
- Pyrazole Substitution: Position 4 substituents (e.g., phenoxy, benzimidazole) critically influence bioactivity. Bulkier groups like 3-methoxyphenoxy may enhance target binding through π-π stacking or hydrogen bonding . Trifluoromethyl groups (e.g., in ) improve metabolic stability but may reduce solubility .
Biological Activity
5-Methoxy-2-[4-(3-methoxyphenoxy)-1H-pyrazol-3-yl]phenol is a synthetic compound belonging to the class of aryloxy phenols, characterized by its unique structure that includes methoxy and pyrazolyl groups. This compound has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry.
Chemical Structure and Properties
The molecular formula for this compound is . The structure features:
- A methoxy group (-OCH₃) attached to the phenolic ring.
- A pyrazolyl group linked through an ether bond to another methoxy-substituted phenolic ring.
This configuration contributes to its reactivity and biological properties.
Antioxidant Activity
Research indicates that compounds similar to this compound exhibit significant radical-scavenging activity . For instance, studies have shown that related phenolic compounds can trap free radicals effectively, which is crucial for preventing oxidative stress-related diseases .
Anti-inflammatory Effects
The compound has demonstrated potential anti-inflammatory properties . In vitro studies suggest that it can inhibit the expression of cyclooxygenase-2 (COX-2) in RAW 264.7 cells, a key enzyme involved in inflammation . This inhibition is linked to its ability to modulate inflammatory pathways, making it a candidate for further investigation in inflammatory disease treatments.
Cytotoxicity
Cytotoxicity studies reveal that this compound exhibits varying degrees of cytotoxic effects on different cell lines. For example, the half-maximal inhibitory concentration (IC50) values for related compounds suggest significant cytotoxicity, indicating potential use in cancer therapy .
Case Studies
- Study on Antioxidant Properties : A comparative study evaluated the antioxidant capabilities of various phenolic compounds, including derivatives of this compound. Results showed enhanced radical-scavenging activity compared to standard antioxidants like butylated hydroxyanisole (BHA) .
- Anti-inflammatory Mechanism : Research conducted on RAW 264.7 macrophages demonstrated that derivatives of this compound significantly reduced LPS-stimulated COX-2 expression, highlighting its potential as an anti-inflammatory agent.
Research Findings Summary
| Biological Activity | Findings |
|---|---|
| Antioxidant Activity | Significant radical-scavenging capacity; comparable to BHA. |
| Anti-inflammatory | Inhibits COX-2 expression in RAW 264.7 cells. |
| Cytotoxicity | IC50 values indicate potential effectiveness against cancer cells. |
Q & A
What are the established synthetic routes for 5-methoxy-2-[4-(3-methoxyphenoxy)-1H-pyrazol-3-yl]phenol, and what key reaction conditions influence yield?
Level: Basic
Answer:
The synthesis typically involves multi-step reactions, starting with the formation of the pyrazole core via condensation of hydrazine derivatives with ketones or enones. Key steps include:
- Pyrazole ring formation : Condensation of 1-(2-hydroxyphenyl)propan-1,3-dione derivatives with hydrazines in ethanol under reflux, as seen in analogous pyrazole syntheses .
- Solvent optimization : Use of polar aprotic solvents (e.g., DMSO, dichloromethane) to enhance reaction rates and selectivity .
- Microwave-assisted synthesis : Reduces reaction time and improves yield compared to traditional thermal methods .
Critical factors include temperature control (60–100°C), stoichiometric ratios of reagents, and inert atmospheres to prevent oxidation .
How is the molecular structure of this compound validated, and what crystallographic data are available?
Level: Basic
Answer:
Structural validation relies on:
- Single-crystal X-ray diffraction (XRD) : Provides bond lengths, angles, and torsion angles. For example, similar pyrazole derivatives show C–N bond lengths of 1.34–1.38 Å and dihedral angles between aromatic rings of 15–30° .
- NMR spectroscopy : H and C NMR confirm substituent positions, with methoxy groups resonating at δ 3.7–3.9 ppm and phenolic protons at δ 9.5–10.2 ppm .
- Mass spectrometry (MS) : High-resolution MS (HRMS) validates the molecular formula (e.g., [M+H] at m/z 365.12) .
What analytical techniques are critical for monitoring the synthesis and purity of this compound?
Level: Basic
Answer:
- Thin-layer chromatography (TLC) : Tracks reaction progress using silica gel plates and UV visualization .
- High-performance liquid chromatography (HPLC) : Quantifies purity (>95% for pharmacological studies) with reverse-phase C18 columns .
- Spectroscopic methods : FT-IR confirms functional groups (e.g., O–H stretch at 3200–3400 cm) .
How do solvent choice and reaction temperature impact the regioselectivity of pyrazole ring formation?
Level: Advanced
Answer:
- Solvent effects : Polar aprotic solvents (e.g., DMSO) stabilize intermediates, favoring 1,3-dipolar cycloaddition regioselectivity. Protic solvents (e.g., ethanol) may promote alternative pathways .
- Temperature : Higher temperatures (80–100°C) accelerate ring closure but risk side reactions (e.g., oxidation of phenolic groups). Microwave-assisted synthesis at controlled temperatures (60–80°C) improves selectivity .
What strategies resolve contradictions in reported biological activities of structurally similar pyrazole derivatives?
Level: Advanced
Answer:
- Comparative SAR studies : Analyze substituent effects (e.g., methoxy vs. chloro groups) on bioactivity. For example, electron-donating groups enhance antioxidant activity, while bulky substituents reduce membrane permeability .
- Dose-response profiling : Validate activity across multiple assays (e.g., enzyme inhibition vs. cell viability) to distinguish specific interactions from nonspecific effects .
How do structural modifications to the pyrazole core influence the compound’s physicochemical properties and bioactivity?
Level: Advanced
Answer:
- Methoxy positioning : 3-Methoxyphenoxy groups enhance π-π stacking with biological targets, while 4-substituted analogs improve solubility .
- Heterocyclic fusion : Introducing oxadiazole or thiazole rings modulates electron distribution, affecting redox potential and binding affinity .
What computational methods are employed to predict the reactivity and interaction profiles of this compound?
Level: Advanced
Answer:
- Density functional theory (DFT) : Calculates frontier molecular orbitals (HOMO/LUMO) to predict sites of electrophilic/nucleophilic attack .
- Molecular docking : Simulates binding to targets (e.g., cyclooxygenase-2) using PyMOL or AutoDock, guided by XRD-derived conformations .
What are the documented stability profiles under various storage conditions, and how do degradation products affect experimental reproducibility?
Level: Advanced
Answer:
- Storage conditions : Store at −20°C in amber vials under argon to prevent photodegradation and oxidation. Aqueous solutions (pH >7) accelerate hydrolysis of the phenolic group .
- Degradation analysis : Use LC-MS to identify byproducts (e.g., demethylated derivatives) and adjust protocols to minimize decomposition .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
